2-isopropyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

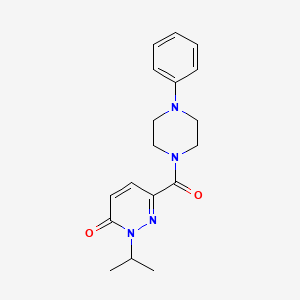

2-isopropyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one: . This compound features a pyridazinone core, which is a six-membered heterocyclic compound containing two nitrogen atoms, and is substituted with an isopropyl group and a 4-phenylpiperazine-1-carbonyl moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the pyridazinone core. One common approach is to start with a suitable pyridazine derivative and introduce the isopropyl group through an alkylation reaction. The 4-phenylpiperazine-1-carbonyl group can be introduced through a carbonylation reaction, often using a palladium catalyst under specific conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

化学反応の分析

Representative Reaction Conditions:

| Step | Reagents/Conditions | Yield | Ref |

|---|---|---|---|

| Cyclization | Hydrazine hydrate, EtOH, reflux, 6h | 75–90% |

Isopropyl Group at Position 2

The isopropyl group is introduced via alkylation of the pyridazinone nitrogen using isopropyl iodide or bromide under basic conditions[^2][^6]:

-

Reagents : Isopropyl iodide, NaH (base), DMF, 0°C → RT[^2].

-

Mechanism : SN2 displacement facilitated by the deprotonated pyridazinone nitrogen.

4-Phenylpiperazine-1-Carbonyl at Position 6

The carbonyl-linked piperazine moiety is installed via two primary routes:

Direct Coupling via Carboxylic Acid Activation

-

Step 1 : Oxidation of a methyl group at position 6 to a carboxylic acid (e.g., KMnO₄, H₂SO₄)[^5][^10].

-

Step 2 : Activation as an acid chloride (SOCl₂) followed by reaction with 4-phenylpiperazine[^6][^12].

| Step | Reagents/Conditions | Yield | Ref |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C, 4h | 85% | |

| Amide Coupling | 4-Phenylpiperazine, SOCl₂, DCM, RT, 12h | 70–88% |

ii. Suzuki–Miyaura Cross-Coupling (Alternative Route)

For halogenated pyridazinones, palladium-catalyzed coupling with boronic acid derivatives is feasible[^2][^6]:

-

Substrate : 6-Bromo-2-isopropylpyridazin-3(2H)-one.

-

Reagents : 4-Phenylpiperazine-1-boronic ester, Pd(OAc)₂, Cs₂CO₃, EtOH/H₂O, microwave, 100°C[^2].

| Step | Reagents/Conditions | Yield | Ref |

|---|---|---|---|

| Coupling | Pd(OAc)₂, Cs₂CO₃, MW, 100°C, 1h | 48–96% |

Stability and Reactivity

-

pH Sensitivity : The pyridazinone ring undergoes hydrolysis under strongly acidic/basic conditions[^1][^10].

-

Piperazine Reactivity : The 4-phenylpiperazine group participates in electrophilic substitution (e.g., iodination at the para position)[^1][^6].

-

Carbonyl Stability : The amide bond resists hydrolysis at neutral pH but cleaves under prolonged acidic exposure[^6][^12].

Functionalization and Derivatives

The compound serves as a scaffold for further modifications:

-

Alkylation of Piperazine : Reacts with alkyl halides (e.g., ethyl iodide) to form N-alkylated derivatives[^1][^6].

-

Suzuki Coupling : Halogenated analogs (e.g., 4-iodophenylpiperazine) enable diversification via cross-coupling[^2][^6].

Key Challenges

-

Regioselectivity : Competing reactions during piperazine coupling require precise stoichiometric control[^2][^6].

-

Purification : Byproducts from incomplete coupling or dehalogenation necessitate column chromatography[^1][^5].

科学的研究の応用

2-isopropyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one: has several scientific research applications:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : The compound may have biological activity, making it useful in drug discovery and development.

Medicine: : Potential therapeutic applications could be explored, especially in areas such as neurology or cardiology.

Industry: : It might be used in the development of new materials or as an intermediate in chemical manufacturing processes.

作用機序

The mechanism by which 2-isopropyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one exerts its effects would depend on its specific biological targets. It could interact with enzymes, receptors, or other molecular targets, leading to various biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

類似化合物との比較

2-isopropyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one: can be compared with other similar compounds, such as:

Pyridazinone derivatives: : These compounds share the pyridazinone core but differ in their substituents.

Piperazine derivatives: : Compounds containing piperazine rings with different substituents.

Isopropyl-substituted compounds: : Other compounds with isopropyl groups in different chemical contexts.

This compound .

生物活性

2-Isopropyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly as a poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are crucial in cancer therapy, especially for treating tumors with BRCA mutations. This article reviews the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

The primary mechanism of action for this compound involves the inhibition of PARP enzymes, which play a significant role in DNA repair processes. By inhibiting these enzymes, the compound can lead to increased DNA damage in cancer cells, particularly those deficient in homologous recombination repair pathways, such as BRCA1/2-mutant tumors.

Biological Activity and Efficacy

Research indicates that this compound exhibits promising biological activity:

- Antitumor Activity : In vitro studies have shown that it effectively inhibits cell proliferation in various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against BRCA-deficient cancer cells.

- IC50 Values : The compound has been reported to have IC50 values in the low nanomolar range against specific PARP isoforms, indicating potent inhibitory effects. For example, compounds with similar structures have shown IC50 values ranging from 30 nM to 200 nM against PARP-1 and PARP-2 .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Efficacy :

- Mechanistic Studies :

- Comparative Analysis :

Data Tables

特性

IUPAC Name |

6-(4-phenylpiperazine-1-carbonyl)-2-propan-2-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-14(2)22-17(23)9-8-16(19-22)18(24)21-12-10-20(11-13-21)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICQFBOYESJDNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。